(2-Phenylbutyl)hydrazine

Description

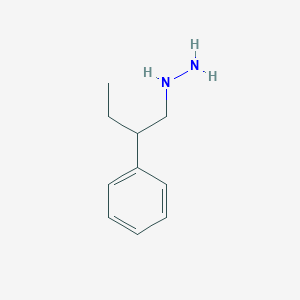

Structure

3D Structure

Properties

CAS No. |

1016749-08-8 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-phenylbutylhydrazine |

InChI |

InChI=1S/C10H16N2/c1-2-9(8-12-11)10-6-4-3-5-7-10/h3-7,9,12H,2,8,11H2,1H3 |

InChI Key |

YONZTTYRARRFLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CNN)C1=CC=CC=C1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 Phenylbutyl Hydrazine

Electronic Structure and Bonding Characteristics of (2-Phenylbutyl)hydrazine

The electronic structure of a molecule dictates its geometry, stability, and chemical behavior. For this compound, the key features include the hybridization of the nitrogen atoms, the distribution of electron density, and the nature of its frontier molecular orbitals.

Hybridization and Bonding: The two nitrogen atoms of the hydrazine (B178648) moiety are sp³ hybridized. This leads to a trigonal pyramidal geometry around each nitrogen, similar to ammonia (B1221849), with a lone pair of electrons occupying one of the sp³ hybrid orbitals. The N-N single bond is formed by the overlap of one sp³ hybrid orbital from each nitrogen atom. The remaining sp³ orbitals on the terminal nitrogen are involved in bonds with two hydrogen atoms, while the other nitrogen bonds to a hydrogen atom and the secondary carbon of the phenylbutyl group. Computational studies on related hydrazine derivatives confirm these general bonding principles. sciforum.net

Molecular Orbitals and Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com In phenylhydrazine (B124118) derivatives, the HOMO is typically localized on the hydrazine group, particularly the terminal nitrogen with its lone pair, reflecting its nucleophilic character. nih.govnih.gov The LUMO is often distributed across the phenyl ring's π-system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and greater polarizability. nih.gov For substituted phenyl hydrazines, the HOMO-LUMO gap is a key parameter in evaluating their chemical behavior. researchgate.net The calculated HOMO-LUMO gap for a phenylenediamine-phenylhydrazine-formaldehyde terpolymer was found to be 4.468 eV, indicating good reactivity. nih.gov For this compound, the electron-donating nature of the butyl group is expected to slightly raise the HOMO energy level, potentially leading to a modest decrease in the energy gap compared to unsubstituted phenylhydrazine, thereby enhancing its reactivity.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.org For hydrazine derivatives, MEP maps consistently show the most negative potential (typically colored red) concentrated around the nitrogen atoms due to their lone pairs of electrons, identifying these as the primary sites for electrophilic attack. researchgate.netresearchgate.net Conversely, the N-H protons represent regions of positive potential (colored blue), making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors. nih.govresearchgate.net For this compound, the most electron-rich center is predicted to be the terminal -NH₂ group, making it the most probable site for protonation and reaction with electrophiles.

| Property | General Finding for Phenylhydrazine Derivatives | Predicted Characteristic for this compound |

|---|---|---|

| HOMO Energy | -4.7 eV to -6.0 eV nih.govrsc.org | Towards the higher end of the range (less negative) due to the electron-donating butyl group. |

| LUMO Energy | -0.3 eV to -2.9 eV nih.govrsc.org | Largely influenced by the phenyl ring, expected to be in the typical range. |

| HOMO-LUMO Gap (eV) | ~4.0 to 4.5 eV nih.govdntb.gov.ua | Likely in the lower end of the typical range, indicating high reactivity. |

| Most Negative MEP Region | Nitrogen lone pairs researchgate.netresearchgate.net | Terminal -NH₂ group. |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of this compound arises from rotation around several single bonds, leading to multiple possible conformations. Understanding the relative energies of these conformers is key to predicting the molecule's behavior.

Conformational Analysis: Conformational analysis of hydrazine and its derivatives has been a subject of numerous computational studies. The most critical conformational feature is the torsion angle around the N-N bond. Computational studies show that hydrazine derivatives preferentially adopt a gauche conformation, where the lone pairs on the adjacent nitrogen atoms are roughly orthogonal. wayne.edu This arrangement minimizes lone pair-lone pair repulsion. The trans and eclipsed conformations are generally higher in energy.

For this compound, additional degrees of freedom exist:

Rotation around the N-C bond connecting the hydrazine to the butyl chain.

Rotation around the C-C bonds within the butyl chain.

Molecular mechanics calculations on similar structures, such as substituted tetrahydroisoquinolines, show that bulky phenyl groups tend to occupy pseudo-equatorial positions to minimize steric hindrance. nih.gov By analogy, the most stable conformers of this compound would likely feature a gauche arrangement of the hydrazine moiety and a spatial orientation of the phenylbutyl group that minimizes steric clashes.

Molecular Dynamics (MD) Simulations: While specific MD simulations for this compound are not available, this computational technique could provide profound insights into its dynamic behavior. youtube.com An MD simulation models the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com

A typical MD simulation involves:

System Setup: Placing the molecule in a simulation box, often with a chosen solvent (e.g., water) to mimic solution-phase behavior.

Force Field: Selecting a force field (e.g., AMBER, OPLS) that defines the potential energy of the system based on bond lengths, angles, torsions, and non-bonded interactions. researchgate.netmdpi.com

Equilibration: Allowing the system to relax to a stable temperature and pressure. nih.gov

Production Run: Simulating the system for a defined period (nanoseconds to microseconds) to collect trajectory data. nih.govchemrxiv.org

From an MD simulation of this compound, one could analyze conformational transitions, the stability of different conformers over time, interactions with solvent molecules, and calculate properties like the radial distribution function to understand solvation structure. youtube.com

| Bond | Description | Predicted Low-Energy Conformation |

|---|---|---|

| H-N-N-H (hydrazine moiety) | Rotation around the N-N bond | Gauche conformation (~90° torsion angle) wayne.edu |

| N-N-C-C (hydrazine to butyl) | Orientation of the butyl group relative to the N-N bond | Staggered conformations to minimize steric hindrance. |

| N-C-C-C (butyl chain) | Orientation of the phenyl group | Anti-periplanar or gauche, avoiding steric clash with the hydrazine group. |

Quantum Chemical Calculations of Reactivity and Reaction Pathways for this compound

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules and mapping out potential reaction pathways. superfri.orgsuperfri.org

Reactivity Descriptors: Based on the electronic structure calculations described in section 3.1, several reactivity descriptors can be quantified. The HOMO energy correlates with the ionization potential and susceptibility to electrophilic attack, while the LUMO energy relates to the electron affinity. irjweb.com The locations of the HOMO (on the terminal nitrogen) and the negative regions of the MEP map strongly suggest that the -NH₂ group is the primary center for nucleophilic reactions, such as additions to carbonyl compounds to form hydrazones. nih.gov

Reaction Pathways: A common reaction of hydrazines is condensation with aldehydes and ketones. Computational studies can model the entire reaction pathway for such a process, identifying the transition state structures and calculating the activation energies. This provides a detailed mechanistic understanding of how this compound would form a (2-phenylbutyl)hydrazone. Furthermore, quantum chemical methods have been used to elucidate the mechanisms of complex processes, including the hypergolic (spontaneous) reactions between hydrazine derivatives and oxidizers like N₂O₄. researchgate.net Such studies calculate the energetics of pre-reaction complexes, isomerization barriers, and subsequent abstraction or addition steps, providing a complete kinetic and thermodynamic profile of the reaction. researchgate.net

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) for Structural Elucidation of this compound

Computational methods can accurately predict various types of spectra, which are invaluable for structural confirmation.

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts can be predicted using various software packages that employ empirical databases or quantum mechanical calculations. acdlabs.comchemaxon.comnmrdb.orgyoutube.com For this compound, the predicted spectrum would have distinct regions:

¹H NMR: Aromatic protons (7.0-7.5 ppm), N-H protons (broad signals, ~3.5-5.0 ppm), and aliphatic protons of the butyl chain (0.8-3.0 ppm). libretexts.org The protons on the carbon attached to the nitrogen (the methine group) would be the most downfield of the aliphatic signals.

¹³C NMR: Aromatic carbons (~125-145 ppm), aliphatic carbons (~10-60 ppm), with the carbon bonded to the nitrogen appearing furthest downfield in the aliphatic region.

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.1 - 7.4 | Multiplet |

| NH and NH₂ | 3.5 - 5.0 (variable) | Broad singlets |

| CH (benzylic) | ~2.8 - 3.2 | Sextet or Multiplet |

| CH₂ (methylene) | ~1.6 - 1.8 | Multiplet |

| CH₃ (methyl) | ~0.9 | Triplet |

IR Spectroscopy: Vibrational frequencies can be calculated using DFT methods. protheragen.airesearchgate.net These calculations can predict the positions of key absorption bands in the IR spectrum. For this compound, characteristic peaks would include:

N-H stretching: Broad absorptions in the 3200-3400 cm⁻¹ region.

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹. researchgate.net

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ range.

N-H bending: Around 1600 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3020 - 3080 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| N-H Bend | 1590 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

UV-Vis Spectroscopy: The UV-Vis spectrum is dominated by the electronic transitions of the phenyl chromophore. Phenylhydrazine typically shows a primary absorption band around 240 nm and a secondary, weaker band around 280-290 nm. The alkyl substitution in this compound is expected to cause a minor bathochromic (red) shift of these bands.

Chemoinformatic Analysis of this compound and Related Structures

Chemoinformatics involves the use of computational methods to analyze chemical information. For this compound, this allows for the rapid calculation of various physicochemical properties and a comparison with related molecules. These descriptors are valuable for predicting properties relevant to pharmacology and materials science. nih.gov

| Descriptor | Hydrazine | Phenylhydrazine | This compound |

|---|---|---|---|

| Molecular Formula | H₄N₂ | C₆H₈N₂ | C₁₀H₁₆N₂ |

| Molecular Weight (g/mol) | 32.05 | 108.14 | 164.25 |

| logP (Octanol-Water Partition Coefficient) | -2.07 | 1.25 | ~2.9 |

| Topological Polar Surface Area (TPSA) (Ų) | 38.1 | 38.1 | 38.1 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 |

| Molar Refractivity | 8.0 | 34.1 | ~52.5 |

The data shows that while the core reactive part of the molecule (the hydrazine group, reflected in TPSA and hydrogen bond counts) remains constant, the addition of the phenyl and butyl groups significantly increases the molecular weight, lipophilicity (logP), and size (molar refractivity). This chemoinformatic profile suggests that this compound would be significantly more soluble in nonpolar solvents than phenylhydrazine or hydrazine itself.

Chemical Reactivity and Transformation Pathways of 2 Phenylbutyl Hydrazine

Nucleophilic and Electrophilic Reactions Involving the Hydrazine (B178648) Moiety of (2-Phenylbutyl)hydrazine

The hydrazine group is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons, rendering it highly nucleophilic. This quality is the foundation of its most common and synthetically useful reactions.

Nucleophilic Reactions The terminal nitrogen (-NH2) of this compound is a strong nucleophile that readily attacks electrophilic centers, most notably the carbon atom of carbonyl groups. The reaction with aldehydes and ketones is a cornerstone of hydrazine chemistry, leading to the formation of (2-Phenylbutyl)hydrazones through a nucleophilic addition-elimination mechanism. libretexts.orgyoutube.com This reaction is typically reversible and acid-catalyzed. alfa-chemistry.com The formation of a hydrazone is often the initial step in more complex transformations, such as the Wolff-Kishner reduction. libretexts.orglibretexts.org

Beyond simple carbonyls, the hydrazine moiety can react with a variety of electrophiles. These include acyl halides and anhydrides to form acylhydrazides, and alkyl halides in alkylation reactions. organic-chemistry.org Due to its bifunctional nature, reactions can sometimes proceed to give di-substituted products.

Electrophilic Reactions While the hydrazine moiety is predominantly nucleophilic, it can undergo reactions with particularly strong electrophiles. The nitrogen atoms can be protonated in the presence of acids, forming hydrazinium (B103819) salts. This behavior underscores the basicity of the compound. The reactivity of hydrazines with various electrophiles, such as benzhydrylium ions, has been studied to determine their nucleophilicity parameters. researchgate.net

| Reaction Type | Electrophile/Reagent | Product Class | Significance |

|---|---|---|---|

| Nucleophilic Addition-Elimination | Aldehydes, Ketones | Hydrazones | Key intermediate for Fischer Indole (B1671886) Synthesis and Wolff-Kishner Reduction. libretexts.orgwikipedia.org |

| Nucleophilic Acyl Substitution | Acyl Halides, Anhydrides | Acylhydrazides | Formation of stable amide-like derivatives. organic-chemistry.org |

| Nucleophilic Alkyl Substitution | Alkyl Halides | Alkylated Hydrazines | Synthesis of substituted hydrazine derivatives. wikipedia.org |

| Protonation (Basicity) | Acids (e.g., HCl) | Hydrazinium Salts | Demonstrates the basic character of the hydrazine group. |

Transformations of the Phenylbutyl Substituent of this compound

The phenylbutyl group, specifically the aromatic ring, offers a secondary site for chemical modification. The reactivity of the phenyl ring is significantly influenced by the attached hydrazine group.

The hydrazine substituent (-NH-NH-R) is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. This is due to the ability of the nitrogen lone pairs to donate electron density into the ring, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic aromatic substitution.

However, the conditions required for many electrophilic aromatic substitution reactions can be problematic. The hydrazine moiety is sensitive to oxidation, and strongly acidic conditions can lead to protonation, which deactivates the ring towards substitution. For instance, nitration with strong nitric and sulfuric acids could lead to oxidation of the hydrazine group or undesired side reactions. Therefore, protection of the hydrazine functionality, for example by acylation, may be necessary before carrying out transformations on the phenyl ring. Following the ring substitution, the protecting group can be removed to regenerate the hydrazine.

Cyclization Reactions Utilizing this compound as a Precursor

This compound is an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its ability to react with bifunctional electrophiles allows for the construction of stable ring systems, which are prevalent in medicinal chemistry and materials science.

Fischer Indole Synthesis One of the most prominent reactions of phenylhydrazines is the Fischer indole synthesis. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone to form a phenylhydrazone intermediate. alfa-chemistry.com Upon heating in the presence of an acid catalyst (such as HCl, ZnCl2, or polyphosphoric acid), this intermediate undergoes a mdpi.commdpi.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield a substituted indole. wikipedia.orgmdpi.com Using this compound in this synthesis would lead to the formation of indoles bearing a 2-phenylbutyl group on the nitrogen atom. The specific structure of the resulting indole depends on the carbonyl compound used. nih.gov

Pyrazole (B372694) Synthesis Substituted pyrazoles can be synthesized through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or its equivalent, such as an α,β-unsaturated ketone). mdpi.commdpi.comnih.gov In this reaction, the two nitrogen atoms of this compound act as nucleophiles, attacking the two carbonyl carbons of the 1,3-dicarbonyl substrate. Subsequent dehydration leads to the formation of the aromatic five-membered pyrazole ring. nih.gov The reaction with unsymmetrical 1,3-diketones can potentially yield a mixture of two regioisomeric pyrazoles. mdpi.comnih.gov

| Reaction Name | Reactant(s) | Product Heterocycle | Key Conditions |

|---|---|---|---|

| Fischer Indole Synthesis | Aldehyde or Ketone | Indole | Acid catalyst (Brønsted or Lewis), Heat. alfa-chemistry.comwikipedia.org |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound | Pyrazole | Typically requires heat, may be acid or base-catalyzed. mdpi.commdpi.com |

| Triazole Synthesis | e.g., Chloroquinazolines | Triazole | Specific heterocyclic precursors and conditions. rsc.org |

Oxidation-Reduction Chemistry of this compound

The nitrogen atoms in the hydrazine moiety are in a reduced state, making hydrazines effective reducing agents that are susceptible to oxidation.

Oxidation The oxidation of phenylhydrazine can yield a variety of products depending on the oxidant and reaction conditions. Mild oxidation, for instance with lead tetra-acetate, can generate a phenyldi-imide intermediate. rsc.org This highly reactive species can then undergo homolytic or heterolytic breakdown, leading to products such as benzene, azobenzene, and biphenyl. rsc.org Air oxidation is also a common process, contributing to the degradation of the compound upon storage. wikipedia.org The oxidation can be initiated by single-electron transfer to form radical cations, which can then undergo further reactions. nih.govnih.gov

Reduction While the hydrazine group is already reduced, the N-N single bond can be cleaved under reductive conditions. For example, reagents like titanium(III) trichloride (B1173362) have been shown to reduce the N-N bond in substituted hydrazines, yielding the corresponding amines. rsc.org In the case of this compound, this would theoretically produce aniline (B41778) and ammonia, although this is a less common transformation compared to its oxidative chemistry. A more synthetically relevant process is the Wolff-Kishner reduction, where the hydrazone formed from an aldehyde or ketone is treated with a strong base at high temperatures. libretexts.orglibretexts.org In this reaction, the carbonyl group is reduced to a methylene (B1212753) group, and the hydrazine portion is oxidized and eliminated as nitrogen gas. fiveable.me

Stability and Degradation Pathways of this compound in Research Environments

Like most phenylhydrazine derivatives, this compound is expected to have limited stability, particularly when exposed to common laboratory conditions.

Phenylhydrazine and its derivatives are known to be sensitive to air and light. wikipedia.org Upon exposure, they typically darken, turning from a colorless or pale yellow oil or solid to a reddish-brown substance. wikipedia.org This discoloration is a result of autoxidation. The degradation process is often complex and can be catalyzed by trace metal ions. nih.gov The primary degradation pathway in aqueous solutions is oxidation by dissolved oxygen, which can be slow in pure water but is accelerated by catalysts like Cu(II) ions. researchgate.net

The stability of hydrazines is also pH-dependent. They exhibit greater stability in strongly acidic solutions where the nitrogen atoms are protonated, making their lone pairs less available for oxidation. researchgate.net Conversely, in neutral or alkaline conditions, they are more susceptible to autoxidation. researchgate.net Degradation can proceed through radical intermediates, potentially leading to the formation of hydroxyl radicals in solution, which can then degrade other molecules present. nih.gov Proper storage of this compound requires an inert atmosphere, protection from light, and cool temperatures.

| Factor | Effect on Stability | Notes |

|---|---|---|

| Air (Oxygen) | Decreases stability | Leads to autoxidation, causing discoloration (yellow to red-brown). wikipedia.org |

| Light | Decreases stability | Photochemical degradation can occur. who.int |

| Metal Ions (e.g., Cu²⁺) | Decreases stability | Catalyze the oxidation process. researchgate.net |

| Acidic pH | Increases stability | Protonation of the hydrazine moiety reduces susceptibility to oxidation. researchgate.net |

| Neutral/Alkaline pH | Decreases stability | The free base is more readily oxidized. researchgate.net |

| Heat | Decreases stability | Accelerates decomposition reactions. |

2 Phenylbutyl Hydrazine As a Versatile Synthetic Intermediate

Utilization in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Hydrazine (B178648) derivatives are fundamental building blocks for a wide variety of nitrogen-containing heterocyclic compounds. Based on established synthetic protocols for analogous monosubstituted hydrazines, (2-Phenylbutyl)hydrazine could potentially be employed in the synthesis of several important classes of heterocycles.

One of the most common applications of hydrazines is in the Knorr pyrazole (B372694) synthesis and related reactions. This involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The reaction of this compound with a suitable diketone would be expected to yield a 1-(2-phenylbutyl)-substituted pyrazole. The specific reaction conditions would likely influence the regioselectivity of the cyclization.

Another significant application would be the Fischer indole (B1671886) synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed in situ from a hydrazine and a ketone or aldehyde. This compound, being an alkylhydrazine, would be expected to react with various carbonyl compounds to form the corresponding hydrazones, which could then undergo cyclization to produce N-(2-phenylbutyl)-substituted indoles. The steric bulk of the 2-phenylbutyl group might influence the reaction rate and the regiochemical outcome when unsymmetrical ketones are used.

Furthermore, the synthesis of pyridazines and their derivatives is often achieved through the condensation of hydrazines with 1,4-dicarbonyl compounds or their synthetic equivalents. It is conceivable that this compound could participate in such reactions to afford 1-(2-phenylbutyl)-1,4-dihydropyridazines or the corresponding aromatic pyridazines after an oxidation step.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | General Reactant(s) | Potential Product Structure |

|---|---|---|

| Pyrazoles | 1,3-Dicarbonyl compounds | 1-(2-Phenylbutyl)-substituted pyrazole |

| Indoles | Ketones or Aldehydes (via Fischer synthesis) | N-(2-Phenylbutyl)-substituted indole |

Role in the Construction of Complex Organic Architectures

The reactivity of the hydrazine moiety allows for its incorporation into more complex molecular frameworks through various synthetic strategies, including multicomponent reactions. Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials.

While no specific MCRs involving this compound have been reported, its structural features suggest it could be a viable component in known MCRs that utilize monosubstituted hydrazines. For instance, it could potentially participate in Ugi-type reactions or other MCRs that lead to the formation of highly functionalized acyclic or heterocyclic structures. The presence of the phenylbutyl group could be exploited to introduce lipophilicity or to act as a handle for further functionalization in the construction of complex target molecules.

Applications in the Preparation of Advanced Materials Precursors

The incorporation of specific organic functionalities into polymers and other materials can impart desirable properties. Hydrazine derivatives have been explored as monomers or precursors for various functional materials.

Theoretically, this compound could be used as a monomer in polymerization reactions. For example, it could be reacted with dicarboxylic acids or their derivatives to form polyhydrazides. The properties of such polymers, including their thermal stability and solubility, would be influenced by the bulky, non-polar 2-phenylbutyl group. Furthermore, the hydrazine moiety could be used to introduce specific functionalities into a polymer backbone through post-polymerization modification.

There is also potential for this compound to serve as a precursor for organic functional materials, such as those with applications in electronics or photonics. However, without any experimental data, this remains a speculative application based on the general utility of functionalized organic molecules in materials science.

Derivatization Strategies for Enhancing the Synthetic Utility of this compound

The synthetic utility of a building block can often be expanded through derivatization of its functional groups. For this compound, the primary sites for derivatization are the nitrogen atoms of the hydrazine moiety.

Alkylation: The nitrogen atoms of the hydrazine can be alkylated using various alkylating agents. Selective mono- or dialkylation could be achieved by careful choice of reaction conditions and protecting group strategies. This would allow for the introduction of a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would lead to the formation of the corresponding acylhydrazides. This derivatization is often used to protect one of the nitrogen atoms or to introduce a new functional handle for further transformations.

Sulfonylation: Treatment with sulfonyl chlorides would yield sulfonohydrazides. These derivatives could have interesting biological properties or serve as intermediates in further synthetic transformations.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent Class | General Product |

|---|---|---|

| Alkylation | Alkyl halides | N-Alkyl-(2-phenylbutyl)hydrazine |

| Acylation | Acyl chlorides, Anhydrides | N-Acyl-(2-phenylbutyl)hydrazine |

While the specific chemical compound this compound is not well-documented in the scientific literature, its structure suggests a range of potential applications as a synthetic intermediate based on the established chemistry of other phenylalkylhydrazines. These potential applications primarily lie in the synthesis of nitrogen-containing heterocycles, the construction of complex organic molecules, and as a precursor for functional materials. Its reactivity is centered around the nucleophilic nature of the hydrazine moiety, which can be further modified through various derivatization strategies. It is important to reiterate that the discussions above are based on chemical principles and analogies to related compounds, and not on experimental results for this compound itself. Further research would be necessary to validate these potential applications and to fully explore the synthetic utility of this compound.

Exploration of 2 Phenylbutyl Hydrazine Interactions with Non Human Biological Systems

Investigations into Enzyme Inhibition Mechanisms (non-human, in vitro, or non-mammalian models)

(2-Phenylbutyl)hydrazine belongs to a class of hydrazine (B178648) compounds known to be potent enzyme inhibitors. Research in non-human and in vitro models has primarily focused on their interaction with monoamine oxidases.

Specific Enzyme Targets (e.g., Monoamine Oxidases in non-human systems)

The primary enzyme target identified for hydrazine derivatives, including analogs of this compound, is monoamine oxidase (MAO). nih.govnih.gov MAOs are crucial enzymes responsible for the oxidative deamination of various neurotransmitters and xenobiotics. researchgate.net In vitro studies using MAO preparations from rat liver, pig brain, and ox have been instrumental in characterizing these interactions. nih.govnih.gov While direct studies on this compound are limited, extensive research on the related compounds phenelzine (B1198762) ([2-phenylethyl]hydrazine) and pheniprazine (B1196415) ([1-methyl-2-phenylethyl]hydrazine) demonstrates potent, irreversible inhibition of both MAO-A and MAO-B isoforms in these non-human systems. nih.gov Differences in sensitivity to these inhibitors have been noted between species, for instance, between rat and ox MAO, highlighting species-specific variations in enzyme structure and function. nih.gov

Kinetic and Mechanistic Studies of this compound-Enzyme Interactions

Kinetic studies reveal that the interaction of phenethylhydrazine with MAO is complex, involving both reversible and irreversible phases. nih.gov Initially, phenethylhydrazine acts as a competitive inhibitor in the presence of a substrate like benzylamine. nih.gov However, it also serves as a substrate for the enzyme. nih.gov The proposed mechanism for irreversible inhibition by aralkylhydrazines like phenelzine involves the enzymatic oxidation of the hydrazine to form a diazene (B1210634) intermediate. researchgate.net This reactive intermediate is thought to be responsible for the irreversible inactivation of the enzyme. researchgate.net

A computer simulation of this mechanism, where the oxidation product is both a potent reversible inhibitor and an irreversible inhibitor, aligns well with experimental observations. nih.gov The inhibition process is time-dependent and influenced by factors such as pH and oxygen concentration. nih.gov For instance, the rate of inhibition by phenethylidenehydrazine, a related compound, was found to be hindered by increasing oxygen concentration. nih.gov

| Compound | Organism/Tissue Source | Enzyme Target | Inhibition Type | Key Findings |

| Phenelzine | Rat Liver, Pig Brain | Monoamine Oxidase (MAO) | Competitive, Irreversible | Acts as both a competitive inhibitor and a substrate. nih.gov Inhibition is time-dependent and involves oxidation to a reactive intermediate. nih.govresearchgate.net |

| Pheniprazine | Rat Liver, Ox Liver | Monoamine Oxidase (MAO-A, MAO-B) | Irreversible | Inhibition is enhanced by cyanide ions; significant species differences in sensitivity observed between rat and ox MAO. nih.gov |

| Phenylhydrazine (B124118) | Not specified | Monoamine Oxidase (MAO) | Irreversible | Inhibition is not affected by the absence of oxygen, and substrate does not offer protection. nih.gov |

| Hydrazine | Not specified | Monoamine Oxidase (MAO) | Reversible, Competitive | Only inhibits in the presence of a substrate and oxygen. nih.gov |

Receptor Binding Studies in Non-Mammalian or In Vitro Models

Currently, there is a scarcity of publicly available research focusing on the receptor binding profiles of this compound or its close analogs in non-mammalian or in vitro models. The primary mechanism of action described in the literature for this class of compounds revolves around enzyme inhibition rather than direct receptor interaction.

Analysis of Biochemical Pathway Perturbations in Model Organisms (e.g., microbial, fungal, plant systems)

Investigations into the effects of hydrazine compounds on the biochemical pathways of microorganisms have revealed potential for biodegradation and biotransformation. In a study involving the microalga Chlorella vulgaris, hydrazine was observed to inhibit photosynthesis by acting on photosystem II. mdpi.com This suggests a direct perturbation of the photosynthetic electron transport chain. Furthermore, some hydrazine derivatives have been shown to inhibit the growth of C. vulgaris, possibly by interfering with enzymes involved in chlorophyll (B73375) biosynthesis. mdpi.com The potential for cometabolic biodegradation exists, as seen in co-cultures of C. vulgaris and Bacillus species, which can tolerate and degrade hydrazine. mdpi.com In bacteria, specific biosynthetic pathways for the natural production of hydrazine have been identified, involving enzymes known as hydrazine synthetases. nih.gov This indicates that microbial systems possess enzymatic machinery capable of interacting with and metabolizing hydrazine structures.

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Non-Human Biological Contexts

Structure-activity relationship (SAR) studies, while not extensively focused on this compound itself, provide insights from related hydrazine derivatives. The nature of the substituent on the hydrazine moiety significantly impacts its interaction with enzymes like MAO. For example, phenylhydrazine is an irreversible inhibitor, whereas hydrazine itself is a reversible competitive inhibitor under specific conditions. nih.gov The addition of an aralkyl group, as in phenelzine, results in a potent, time-dependent irreversible inhibitor. nih.gov

In a different context, studies on hydrazine-derived inhibitors of quinone-dependent amine oxidases, such as lysyl oxidase (LOX), compared phenylhydrazine, alkyl hydrazines, hydrazides, and semicarbazides. nih.gov It was found that while phenylhydrazine and alkyl hydrazines inhibit LOX, they are more potent against diamine oxidase from lentil seedlings. nih.gov This highlights that structural modifications can alter both potency and selectivity for different enzyme targets in non-human systems.

Metabolic Fate Investigations in Non-Human Organisms or In Vitro Systems

The metabolism of hydrazine derivatives has been investigated in in vitro systems, primarily using rat liver microsomes and mitochondria. nih.govnih.gov These studies indicate that hydrazines undergo extensive metabolism through various enzymatic pathways, including those catalyzed by cytochrome P450 (CYP450), monoamine oxidase, and peroxidases. longdom.org

In rat liver microsomes, hydrazine metabolism is dependent on oxygen and NADPH and can be inhibited by CYP450 inhibitors like piperonyl butoxide and metyrapone. nih.gov This process leads to the formation of reactive free radical intermediates. nih.govlongdom.org The metabolic pathways for hydrazine in rats are qualitatively similar regardless of the route of exposure and result in metabolites such as acetyl hydrazine, diacetyl hydrazine, and pyruvate (B1213749) hydrazone, which are excreted in the urine. nih.gov In vitro studies with rat liver preparations have shown that hydrazine can deplete ATP and glutathione (B108866) at sufficient concentrations. researchgate.net The biotransformation is considered a critical step in the biological activity of these compounds. longdom.org

| System | Key Enzymes Involved | Observed Metabolites | Metabolic Effects |

| Rat Liver Microsomes | Cytochrome P450, Flavin Monooxygenase | Reactive free radicals | NADPH and oxygen-dependent metabolism. nih.gov |

| Rat Liver Mitochondria | Monoamine Oxidase | Not specified | Contributes to overall hydrazine metabolism. nih.gov |

| In Vivo (Rats) | Acetyltransferases | Acetyl hydrazine, Diacetyl hydrazine, Pyruvate hydrazone, Urea, Nitrogen gas | Rapid elimination, with most of the dose cleared within 24 hours. nih.gov |

Advanced Analytical Methodologies for Research on 2 Phenylbutyl Hydrazine

High-Resolution Spectroscopic Techniques (e.g., 2D-NMR, High-Resolution Mass Spectrometry) for Structural Confirmation

The definitive structural elucidation of (2-Phenylbutyl)hydrazine relies on the synergistic use of high-resolution spectroscopic methods. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular architecture.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in establishing the connectivity of atoms within the this compound molecule.

COSY spectra would reveal proton-proton couplings, allowing for the tracing of the proton network within the phenyl and butyl chains.

HSQC spectra would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

HMBC spectra would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the phenyl ring to the butyl chain and identifying the point of attachment of the hydrazine (B178648) group.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector would be employed. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum would further corroborate the proposed structure by revealing characteristic neutral losses and fragment ions corresponding to the phenylbutyl and hydrazine moieties.

A hypothetical fragmentation pattern for this compound in a high-resolution mass spectrum could include the ions presented in the table below.

| Fragment Ion | Proposed Structure | Significance |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₇N₂⁺ | Protonated molecular ion, providing the accurate mass for empirical formula determination. |

| [M-NH₂]⁺ | C₁₀H₁₅⁺ | Loss of the terminal amino group from the hydrazine moiety. |

| [C₈H₉]⁺ | C₆H₅CH₂CH₂⁺ | Tropylium ion, a common fragment for phenylalkyl compounds. |

| [C₄H₉]⁺ | CH₃CH₂CH(CH₃)⁺ | Secondary butyl cation resulting from cleavage of the C-N bond. |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of this compound samples and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be developed. This would involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid). A UV detector would be suitable for detection due to the presence of the phenyl chromophore. The purity of a sample is determined by the relative area of the main peak corresponding to this compound compared to any impurity peaks.

Furthermore, given that this compound is a chiral molecule, existing as a pair of enantiomers, chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of a sample. This is crucial in stereoselective synthesis or for studying the properties of the individual enantiomers. Chiral stationary phases (CSPs) are used to separate the enantiomers, allowing for their individual quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. This compound may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility and thermal stability. Derivatization with reagents such as acetone (B3395972) can form a more stable hydrazone. GC provides high-resolution separation of components in a mixture, while the mass spectrometer provides identification of the separated compounds based on their mass spectra. This technique is particularly useful for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time to determine the consumption of reactants and the formation of products and byproducts.

The following table outlines hypothetical chromatographic conditions for the analysis of this compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | Octadecylsilane (C18) | Acetonitrile/Water Gradient | UV (approx. 254 nm) | Purity assessment of the final product. |

| Chiral HPLC | Cellulose or Amylose-based CSP | Hexane/Isopropanol | UV (approx. 254 nm) | Determination of enantiomeric excess. |

| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Electron Ionization (EI) | Reaction monitoring and identification of volatile impurities. |

Crystallographic Analysis for Solid-State Structure Elucidation of this compound and its Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, obtaining a single crystal of sufficient quality would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and the conformation of the butyl chain relative to the phenyl ring.

In the case of a chiral compound like this compound, crystallographic analysis of a salt formed with a chiral acid or base can be used to determine the absolute configuration of the enantiomers. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydrazine moiety, which govern the packing of the molecules in the crystal lattice. While no specific crystal structure for this compound is publicly available, analysis of related phenylhydrazine (B124118) derivatives often reveals extensive hydrogen bonding networks.

Should a crystalline derivative of this compound be prepared, the crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

Elemental Analysis for Empirical Formula Determination in Research Samples

Elemental analysis, typically through combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₁₀H₁₆N₂). A close agreement between the experimental and theoretical values provides strong evidence for the empirical formula of the compound.

The theoretical elemental composition of this compound is presented in the table below.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 10 | 120.10 | 73.12% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 9.83% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 17.07% |

| Total | 164.248 | 100.00% |

For comparison, the elemental composition of the related compound phenelzine (B1198762) ((2-phenylethyl)hydrazine, C₈H₁₂N₂) is C 70.55%, H 8.88%, N 20.57%. drugfuture.com This highlights how elemental analysis can differentiate between homologous compounds.

Future Research Directions and Emerging Paradigms for 2 Phenylbutyl Hydrazine Chemistry

Development of Novel Synthetic Applications for (2-Phenylbutyl)hydrazine

The inherent chirality and reactivity of this compound make it a valuable building block for asymmetric synthesis and the construction of complex molecular architectures. Future research will likely concentrate on harnessing these characteristics for novel synthetic applications.

Asymmetric Catalysis : The chiral scaffold of this compound can be incorporated into ligands for metal-catalyzed asymmetric reactions. The development of such ligands could lead to highly selective catalysts for transformations like hydrogenations, cross-couplings, and cycloadditions, providing enantiomerically pure products.

Organocatalysis : The hydrazine (B178648) moiety is a versatile functional group in organocatalysis. It can act as a potent nucleophile or be converted into hydrazones, which are key intermediates in many enantioselective transformations. mdpi.com New organocatalytic reactions mediated by this compound could offer efficient and metal-free synthetic routes.

Heterocyclic Synthesis : Hydrazines are fundamental precursors for a vast array of nitrogen-containing heterocycles, such as pyrazoles, triazines, and pyridazines. researchgate.netnih.govnih.govresearchgate.netrsc.org The use of enantiopure this compound could allow for the stereocontrolled synthesis of novel, complex heterocyclic compounds with potential utility in materials science and as scaffolds for medicinal chemistry research.

Integration of this compound into Automated Synthesis Platforms

The modernization of chemical synthesis through automation offers a significant opportunity to accelerate research involving this compound.

Flow Chemistry : Continuous flow synthesis provides enhanced safety, control, and scalability compared to traditional batch methods. Developing flow protocols for the synthesis and derivatization of this compound would enable its efficient and safe production on a larger scale and facilitate its use in multi-step automated sequences. rsc.org

Robotic Synthesis and High-Throughput Screening : Automated platforms can perform numerous experiments to rapidly screen reaction conditions, catalysts, and substrates. Integrating this compound into these workflows would dramatically accelerate the discovery of its new reactions and applications, enabling the creation of large libraries of derivatives for screening purposes.

Computational Design of Enhanced Reactivity and Selectivity for this compound Transformations

Computational chemistry is an indispensable tool for understanding and predicting chemical behavior, offering a path to rationally design new transformations for this compound.

Mechanistic Studies : Using methods like Density Functional Theory (DFT), researchers can model reaction pathways involving this compound. These calculations can elucidate transition states and intermediates, providing fundamental insights into the factors controlling reactivity and stereoselectivity. This knowledge can guide the design of more efficient and selective reactions.

Predictive Modeling : The development of automated programs and machine learning algorithms can predict the reactivity of complex molecules. acs.org Such tools could be applied to virtual libraries of this compound derivatives to identify substrates with optimal properties for desired transformations, thereby streamlining the experimental design process. acs.org

Below is a table outlining potential computational approaches for investigating this compound chemistry.

Table 1: Computational Approaches for this compound Research| Computational Method | Research Application | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, stereochemical preferences, catalyst-substrate interactions. |

| Molecular Dynamics (MD) | Conformational Sampling | Understanding the conformational landscape of derivatives and their complexes. |

| Machine Learning (ML) | Predictive Reactivity | Forecasting reaction outcomes, optimizing reaction conditions, screening virtual libraries. |

| Quantitative Structure-Activity Relationship (QSAR) | Ligand/Catalyst Design | Correlating structural features with reactivity and selectivity to design improved systems. |

Exploration of this compound in Chemical Biology Probes (non-human, non-clinical)

The nucleophilic nature of the hydrazine group makes it a valuable functional handle for creating chemical probes to study biological systems in a non-clinical research context. biorxiv.orgnih.govresearchgate.net

Bioconjugation : Hydrazines react with aldehydes and ketones to form stable hydrazones. This specific reactivity allows for the covalent attachment of this compound to biomolecules (e.g., proteins, glycans) that have been engineered to contain a carbonyl group. By attaching reporter tags like fluorophores, the resulting probes can be used for imaging and tracking in non-human systems.

Activity-Based Protein Profiling (ABPP) : Hydrazine-based probes can be designed as "warheads" to covalently label and profile the activity of specific enzyme classes. nih.gov The electron-rich hydrazine can react with electrophilic cofactors or residues in enzyme active sites. biorxiv.orgnih.gov The chirality of this compound could be exploited to develop probes that selectively target specific enzyme isoforms or enantioselectively react within a binding pocket. nih.gov

Environmental Considerations in the Synthesis and Application of this compound

A forward-looking perspective on the chemistry of this compound must include a thorough evaluation of its environmental impact.

Green Synthetic Routes : Research should be directed towards developing environmentally benign synthesis methods. This includes the use of renewable starting materials, greener solvents, and catalytic processes that minimize waste generation, aligning with the principles of green chemistry. organic-chemistry.org

Biodegradability and Ecotoxicity Assessment : To ensure responsible application, it is crucial to investigate the environmental fate of this compound. Studies on its biodegradability, potential for bioaccumulation, and toxicity to environmental organisms are necessary. Phenylhydrazine (B124118) itself is known to be readily biodegradable and subject to autoxidation and photolysis in water, which are important considerations for its derivatives. who.int However, interactions with soil components like minerals could affect its environmental persistence. researchgate.net

The following table summarizes key environmental research areas for this compound.

Table 2: Environmental Research Focus for this compound| Research Area | Objective | Key Parameters to Investigate |

|---|---|---|

| Green Synthesis | Minimize environmental footprint of production. | Atom economy, E-factor, use of non-toxic solvents, catalyst recyclability. |

| Biodegradation Studies | Determine the persistence of the compound in the environment. | Rate of degradation in soil and water, identification of breakdown products. |

| Ecotoxicity Profiling | Assess potential harm to ecosystems. | Acute and chronic toxicity to representative aquatic and terrestrial organisms. |

| Fate and Transport | Understand its movement and distribution in the environment. | Soil sorption/desorption coefficients, potential for leaching, photochemical degradation rate. who.int |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Phenylbutyl)hydrazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of phenylhydrazine derivatives typically involves diazotization of aniline followed by reduction with agents like sodium sulfite. For this compound, the butyl chain may require alkylation of phenyl precursors. Key parameters include:

- Temperature control : Maintaining 0–5°C during diazotization to prevent side reactions .

- pH optimization : A pH of 6.2–6.7 during reduction improves intermediate stability .

- Purification : Acid precipitation (e.g., HCl) followed by neutralization yields the free base.

- Data Table :

| Step | Conditions | Yield Range |

|---|---|---|

| Diazotization | 0–5°C, 30% HCl | 70–85% |

| Reduction | 80–85°C, Na₂S₂O₃ | 60–75% |

| Neutralization | NaOH, RT | 80–90% |

Q. How can this compound be used to identify carbonyl compounds in analytical chemistry?

- Methodological Answer : Hydrazines form hydrazones with aldehydes/ketones, which are characterized by melting points and spectroscopic data. For example:

- Reaction protocol : Reflux this compound with the carbonyl compound in ethanol for 1–3 hours .

- Characterization : IR spectroscopy (C=N stretch at 1600–1650 cm⁻¹) and melting point comparison to reference libraries .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential toxicity and air sensitivity .

- Decomposition : Neutralize spills with dilute HCl (1 M) to form stable salts .

Advanced Research Questions

Q. What computational models predict the catalytic activity of this compound in ring-opening metathesis?

- Methodological Answer : Density Functional Theory (DFT) studies evaluate energy barriers for cycloreversion steps. For example:

- Key finding : Substituents on the hydrazine backbone (e.g., phenylbutyl groups) lower activation barriers by stabilizing transition states via steric/electronic effects .

- Validation : Experimental rate constants correlate with computed ΔG‡ values (R² > 0.95) .

Q. How do structural modifications of this compound impact its electron-transfer kinetics in organic mixed-valence systems?

- Methodological Answer :

- EPR/UV-Vis analysis : Compare intervalence charge-transfer bands to determine electron-transfer rates.

- Vibronic coupling : Hydrazine derivatives exhibit stronger coupling (S = 13.6–17.5) than hydrazyls, affecting Hush analysis accuracy .

- Data Table :

| System | Vibronic Coupling (S) | Electron-Transfer Rate (s⁻¹) |

|---|---|---|

| Bis(hydrazine) | 13.6–17.5 | 10⁶–10⁷ |

| Bis(hydrazyl) | 6.5–7.6 | 10⁸–10⁹ |

Q. How can discrepancies in thermophysical data for this compound be resolved?

- Methodological Answer :

- Experimental replication : Conduct studies under controlled natural convection to minimize external perturbations .

- Standardization : Use high-purity samples (>99%) and validate via GC-MS/HPLC .

- Case study : Vapor pressure curves for hydrazine derivatives vary by ±5% due to trace impurities; recrystallization improves reproducibility .

Contradictions and Methodological Challenges

Q. Why do catalytic decomposition studies of hydrazine derivatives report conflicting hydrogen yields?

- Methodological Answer :

- Catalyst phase : Homogeneous catalysts (e.g., Ru complexes) favor N₂H₄ → N₂ + 2H₂, while heterogeneous systems (e.g., Ni) may produce NH₃ .

- Hydrous vs. anhydrous : Hydrous hydrazine (HH) reduces decomposition temperatures but introduces water as a side reactant, altering selectivity .

Q. How do solvent systems affect the stability of this compound-derived hydrazones?

- Methodological Answer :

- Polar aprotic solvents (DMF, DMSO) : Enhance hydrazone stability via hydrogen bonding but may induce hydrolysis at elevated temperatures .

- Nonpolar solvents (hexane, toluene) : Reduce degradation but limit solubility; 2-propanol/water mixtures (1:5:5 v/v) offer a balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.